molecular formula C12H17N B14328314 2-Methyl-6-(pent-3-en-2-yl)aniline CAS No. 109540-60-5

2-Methyl-6-(pent-3-en-2-yl)aniline

Cat. No.: B14328314
CAS No.: 109540-60-5
M. Wt: 175.27 g/mol
InChI Key: SONHWHONKMBYOT-UHFFFAOYSA-N
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Description

2-Methyl-6-(pent-3-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a benzene ring substituted with a methyl group at the second position and a pent-3-en-2-yl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pent-3-en-2-yl)aniline can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylaniline with 3-penten-2-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pent-3-en-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-Methyl-6-(pent-3-en-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pent-3-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(pent-3-en-2-yl)aniline: Unique due to its specific substitution pattern.

    2-Methyl-6-(prop-2-en-1-yl)aniline: Similar structure but with a different alkyl group.

    2-Methyl-6-(but-3-en-2-yl)aniline: Another similar compound with a different alkyl chain length.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

109540-60-5

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-methyl-6-pent-3-en-2-ylaniline

InChI

InChI=1S/C12H17N/c1-4-6-9(2)11-8-5-7-10(3)12(11)13/h4-9H,13H2,1-3H3

InChI Key

SONHWHONKMBYOT-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)C1=CC=CC(=C1N)C

Origin of Product

United States

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